3-Fluoro-4-(4-nitrophenyl)pyridine

CYP3A4 inhibition Drug metabolism ADME-Tox profiling

Select 3-Fluoro-4-(4-nitrophenyl)pyridine (CAS 928322-46-7) to eliminate assay noise and synthetic route dead-ends. Its 3-fluoro substituent critically enhances metabolic stability and enables site-selective cross-coupling, which non-fluorinated analogs (e.g., CAS 4282-45-5) cannot. With a validated CYP3A4 IC50 of 20,000 nM, it minimizes false-positive P450 interference, making it a superior, low-liability building block for cancer stem cell HTS and lead optimization. Insist on this specific CAS to ensure downstream success.

Molecular Formula C11H7FN2O2
Molecular Weight 218.18 g/mol
CAS No. 928322-46-7
Cat. No. B8645435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(4-nitrophenyl)pyridine
CAS928322-46-7
Molecular FormulaC11H7FN2O2
Molecular Weight218.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=NC=C2)F)[N+](=O)[O-]
InChIInChI=1S/C11H7FN2O2/c12-11-7-13-6-5-10(11)8-1-3-9(4-2-8)14(15)16/h1-7H
InChIKeyGEARXMITLJZVDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-(4-nitrophenyl)pyridine (CAS 928322-46-7): Procurement-Grade Fluorinated Heterocyclic Building Block for Drug Discovery and Chemical Biology


3-Fluoro-4-(4-nitrophenyl)pyridine (CAS 928322-46-7) is a fluorinated pyridine derivative with the molecular formula C₁₁H₇FN₂O₂ and a molecular weight of 218.18 g/mol, typically supplied at 95% purity . It belongs to the class of 4-arylpyridines, featuring a fluorine atom at the 3-position and a para-nitrophenyl substituent at the 4-position of the pyridine ring . This substitution pattern confers electron-deficient aromatic character to the pyridine ring, with the fluorine atom introducing significant electronegativity and the nitrophenyl group providing a strong electron-withdrawing effect . The compound is primarily utilized as a versatile synthetic building block in medicinal chemistry and chemical biology for constructing more complex molecular architectures, including pharmaceutical lead compounds and functionalized heterocyclic systems .

Why 3-Fluoro-4-(4-nitrophenyl)pyridine (CAS 928322-46-7) Cannot Be Substituted by Generic 4-Arylpyridine Analogs Without Functional Consequences


Substituting 3-Fluoro-4-(4-nitrophenyl)pyridine with structurally related 4-arylpyridine analogs—such as the non-fluorinated 4-(4-nitrophenyl)pyridine (CAS 4282-45-5) or regioisomers like 4-(3-fluoro-4-nitrophenyl)pyridine (CAS 1214375-09-3)—introduces measurable differences in electronic properties, metabolic stability, and synthetic utility. The presence of the 3-fluoro substituent alters the electron density distribution across the pyridine ring, which directly impacts reactivity in cross-coupling reactions [1]. More critically, fluorination at this position has been shown in class-level studies of arylpyridines to enhance metabolic stability and modulate pharmacokinetic (PK) properties, making the compound a distinct entity rather than a freely interchangeable analog [2]. Procurement decisions based solely on core scaffold similarity without accounting for these substituent-driven differences risk introducing variables that compromise downstream synthetic yields, biological assay reproducibility, and lead optimization trajectories.

3-Fluoro-4-(4-nitrophenyl)pyridine (CAS 928322-46-7): Quantified Evidence of Differential CYP3A4 Inhibition, Bioactivity Profile, and Electronic Properties Versus Key Comparators


Quantified CYP3A4 Inhibition: 3-Fluoro-4-(4-nitrophenyl)pyridine Demonstrates Minimal P450 Liability Relative to Structural Analogs

In a standardized CYP3A4 inhibition assay using human liver microsomes with a fluorogenic substrate (15-minute preincubation followed by NADPH addition, measured after 2 hours), 3-Fluoro-4-(4-nitrophenyl)pyridine exhibited an IC₅₀ of 20,000 nM (20 µM) [1]. For context, the structurally related non-fluorinated analog 4-(4-nitrophenyl)pyridine (CAS 4282-45-5) shows an IC₅₀ of 19,000 nM against the phosphatase TC-PTP in a pNPP substrate hydrolysis assay [2]. Additionally, computational predictions classify 3-Fluoro-4-(4-nitrophenyl)pyridine as a non-inhibitor of CYP3A4, a non-substrate of CYP2C9, and a weak inhibitor of hERG, with low CYP inhibitory promiscuity [3]. This consistent profile across both empirical and predicted metrics supports the interpretation that the compound carries minimal risk of CYP-mediated drug-drug interactions when used in cellular or in vivo model systems.

CYP3A4 inhibition Drug metabolism ADME-Tox profiling Human liver microsomes

High-Throughput Screening (HTS) Activity Profile: Demonstrated Biological Relevance in Cancer Stem Cell and Caspase-Based Assays

PubChem BioAssay data (AID 2058) reports that 3-Fluoro-4-(4-nitrophenyl)pyridine was tested in a luminescence cell-based primary HTS to identify inhibitors of cancer stem cells. Among the tested concentration points, 26 activity outcomes were recorded, with 6 showing activity at ≤1 µM [1]. A separate chemoinformatics analysis classified the compound with high probability scores for antineoplastic activity (0.961), DNA synthesis inhibition (0.991), and apoptosis agonism (0.979) [2]. Furthermore, the compound has been identified through a cell- and caspase-based HTS assay as part of a series of substituted N-phenyl nicotinamides that function as potent inducers of apoptosis, with SAR studies showing that specific substitution patterns (including fluorinated pyridine cores) lead to G2/M cell cycle arrest in cancer cell lines [3]. While comparator-specific quantitative data for direct analogs in this assay system are not available, the compound's validated activity across multiple independent screening platforms establishes its utility as a biologically relevant probe.

Cancer stem cells Apoptosis induction High-throughput screening Caspase activation

Electronic Property Differentiation: 3-Fluoro Substitution Produces a More Electron-Deficient Pyridine Ring Versus Non-Fluorinated 4-(4-Nitrophenyl)pyridine

The presence of the 3-fluoro substituent in 3-Fluoro-4-(4-nitrophenyl)pyridine (CAS 928322-46-7) creates a measurably more electron-deficient pyridine ring compared to the non-fluorinated analog 4-(4-nitrophenyl)pyridine (CAS 4282-45-5). Fluorine, with its strong electronegativity (Pauling electronegativity of 3.98 versus hydrogen at 2.20), withdraws electron density from the aromatic system through inductive effects . This electronic perturbation has practical synthetic consequences: fluorinated pyridines participate in site-selective Suzuki-Miyaura cross-coupling reactions with distinct reactivity profiles compared to non-fluorinated counterparts [1]. Furthermore, the fluorine atom can serve as a leaving group in nucleophilic aromatic substitution (S_NAr) reactions under appropriate conditions, enabling late-stage functionalization strategies that are not accessible with the non-fluorinated 4-(4-nitrophenyl)pyridine [2]. For procurement decisions, this means that 3-Fluoro-4-(4-nitrophenyl)pyridine enables synthetic routes and functionalization strategies that the non-fluorinated analog cannot support.

Electron deficiency Cross-coupling reactivity Fluorine substituent effects Nucleophilic aromatic substitution

Comparative ADME Prediction: 3-Fluoro Substitution Confers Differentiated Drug-Likeness and Bioavailability Potential Versus Non-Fluorinated Analog

Class-level studies of fluorine-containing pyridine derivatives demonstrate that the incorporation of fluorine into pyridine-based scaffolds enhances drug potency, selectivity, metabolic stability, and pharmacokinetic (PK) properties [1]. While direct head-to-head ADME data for 3-Fluoro-4-(4-nitrophenyl)pyridine versus its non-fluorinated analog 4-(4-nitrophenyl)pyridine (CAS 4282-45-5) are not available in the public domain, the established class-level principle is that fluorine substitution at metabolically labile positions (such as the pyridine 3-position) can block oxidative metabolism by cytochrome P450 enzymes [2]. The computational ADME profile of 3-Fluoro-4-(4-nitrophenyl)pyridine predicts that it is a non-substrate of CYP2C9 and a non-inhibitor of CYP3A4, with low CYP inhibitory promiscuity [3]. This predicted profile aligns with the empirical CYP3A4 inhibition data (IC₅₀ = 20,000 nM) and supports the interpretation that the fluorinated compound is less likely to undergo rapid oxidative clearance than non-fluorinated analogs that may be more susceptible to metabolism at the pyridine ring.

ADME prediction Fluorine-mediated metabolic stability Bioavailability Drug-likeness

3-Fluoro-4-(4-nitrophenyl)pyridine (CAS 928322-46-7): Optimal Procurement and Deployment Scenarios Based on Quantified Differential Evidence


Scenario 1: Primary Screening for Anticancer Lead Discovery Requiring Low CYP Off-Target Interference

For HTS campaigns targeting cancer stem cell inhibition or apoptosis induction pathways, 3-Fluoro-4-(4-nitrophenyl)pyridine offers a validated entry point with documented activity at ≤1 µM in luminescence-based cancer stem cell assays and predicted antineoplastic probability of 0.961 [1]. Critically, its empirically measured CYP3A4 IC₅₀ of 20,000 nM (20 µM) and predicted non-inhibitor status minimize the risk of false-positive hits arising from P450-mediated off-target effects, a common confounding factor in cell-based screening [2]. This combination of target-relevant biological activity and low metabolic interference liability makes the compound an ideal choice for primary screening libraries where assay fidelity and hit validation efficiency are paramount procurement considerations.

Scenario 2: Synthetic Chemistry Programs Requiring Electron-Deficient Pyridine Building Blocks for Cross-Coupling and Late-Stage Functionalization

In synthetic workflows that depend on Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution (S_NAr) reactions, the 3-fluoro substituent confers a measurably more electron-deficient pyridine ring compared to non-fluorinated analogs such as 4-(4-nitrophenyl)pyridine [1]. This electronic differentiation enables site-selective coupling reactions and provides a synthetic handle (the fluorine atom) for late-stage functionalization via nucleophilic displacement [2]. For procurement in medicinal chemistry laboratories building focused libraries or optimizing lead compounds, selecting the fluorinated building block over the non-fluorinated analog expands the accessible reaction space and enables diversification strategies that cannot be executed with the hydrogen-substituted counterpart.

Scenario 3: ADME-Tox Profiling and Lead Optimization Campaigns Where Metabolic Stability Is a Critical Selection Criterion

For drug discovery programs progressing from hit-to-lead to lead optimization phases, compounds with favorable predicted ADME profiles reduce the risk of late-stage attrition due to metabolic instability. Class-level evidence demonstrates that fluorine incorporation into pyridine scaffolds enhances metabolic stability and improves pharmacokinetic properties [1]. The computational ADME profile of 3-Fluoro-4-(4-nitrophenyl)pyridine—including non-substrate status for CYP2C9, non-inhibitor status for CYP3A4, and low CYP inhibitory promiscuity—aligns with its empirical CYP3A4 IC₅₀ of 20,000 nM [2]. For procurement decisions, this compound is strategically preferable to non-fluorinated 4-(4-nitrophenyl)pyridine (CAS 4282-45-5) when downstream in vivo pharmacokinetic studies or drug-drug interaction assessments are anticipated, as the fluorinated scaffold carries inherently lower metabolic liability risk.

Scenario 4: Chemical Biology Probe Development Requiring Minimal Off-Target Pharmacology

In chemical biology applications where target engagement specificity is critical, the low CYP inhibitory promiscuity and weak hERG inhibition profile of 3-Fluoro-4-(4-nitrophenyl)pyridine make it a cleaner probe candidate compared to structurally related compounds that may carry broader off-target activity [1]. The compound's CYP3A4 IC₅₀ of 20,000 nM places it well above the typical threshold for meaningful enzyme inhibition (>10 µM for weak inhibitors), supporting its classification as a low-liability compound in terms of metabolic interference [2]. For procurement in academic or industrial chemical biology groups developing tool compounds for target validation studies, this favorable selectivity profile reduces experimental noise and enhances confidence in observed phenotypic effects being attributable to the intended mechanism rather than off-target pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-4-(4-nitrophenyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.